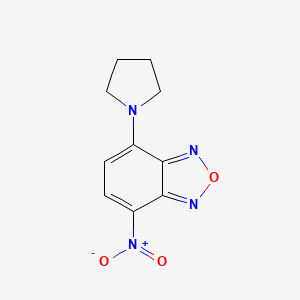
4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE is a heterocyclic compound that contains a benzoxadiazole core with a nitro group at the 4-position and a tetrahydro-1H-pyrrol-1-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Substitution with Tetrahydro-1H-pyrrol-1-yl Group: The final step involves the substitution of the hydrogen atom at the 7-position with a tetrahydro-1H-pyrrol-1-yl group. This can be accomplished through a nucleophilic substitution reaction using tetrahydro-1H-pyrrole and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The tetrahydro-1H-pyrrol-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-1H-pyrrol-1-yl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE: Unique due to the presence of both nitro and tetrahydro-1H-pyrrol-1-yl groups.
4-nitro-2,1,3-benzoxadiazole: Lacks the tetrahydro-1H-pyrrol-1-yl group, which may result in different chemical and biological properties.
7-tetrahydro-1H-pyrrol-1-yl-2,1,3-benzoxadiazole:
Uniqueness
The combination of the nitro and tetrahydro-1H-pyrrol-1-yl groups in this compound makes it a unique compound with distinct chemical and biological properties. This uniqueness can be leveraged in various scientific research applications, making it a valuable compound for further study.
Properties
IUPAC Name |
4-nitro-7-pyrrolidin-1-yl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-14(16)8-4-3-7(13-5-1-2-6-13)9-10(8)12-17-11-9/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXCHFZIJJFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














